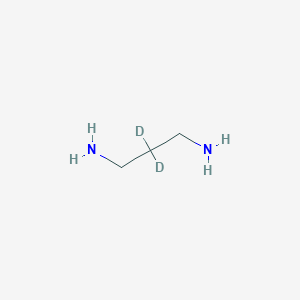
1,3-Propanediamine-2,2-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediamine-2,2-D2 can be synthesized through several methods, including:
Deuterium Exchange Reaction: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under catalytic conditions.
Direct Synthesis: Starting from deuterated precursors, such as deuterated propanol, followed by amination reactions to introduce the amine groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange processes, ensuring high purity and yield. The reaction conditions are optimized to maximize the incorporation of deuterium while minimizing side reactions .
化学反应分析
Types of Reactions
1,3-Propanediamine-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction could produce primary amines .
科学研究应用
1,3-Propanediamine-2,2-D2 is used in various scientific research fields:
Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the synthesis of deuterated materials and as a standard in analytical chemistry.
作用机制
The mechanism of action of 1,3-Propanediamine-2,2-D2 involves its interaction with molecular targets through its amine groups. These interactions can affect various biochemical pathways, depending on the specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help elucidate molecular structures and dynamics .
相似化合物的比较
Similar Compounds
1,3-Propanediamine: The non-deuterated version of the compound.
2,2-Dimethyl-1,3-propanediamine: A structurally similar compound with methyl groups instead of deuterium.
1,2-Ethanediamine: A shorter chain diamine with similar functional groups.
Uniqueness
1,3-Propanediamine-2,2-D2 is unique due to its isotopic labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various scientific applications .
属性
分子式 |
C3H10N2 |
|---|---|
分子量 |
76.14 g/mol |
IUPAC 名称 |
2,2-dideuteriopropane-1,3-diamine |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2 |
InChI 键 |
XFNJVJPLKCPIBV-DICFDUPASA-N |
手性 SMILES |
[2H]C([2H])(CN)CN |
规范 SMILES |
C(CN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


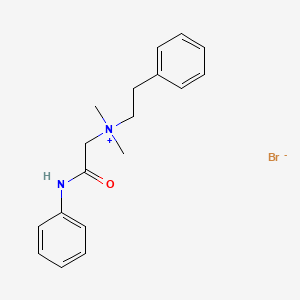

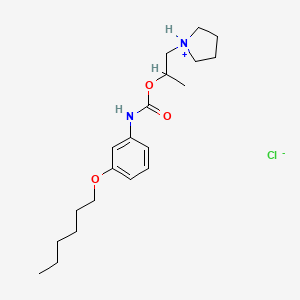
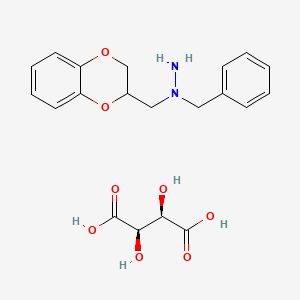
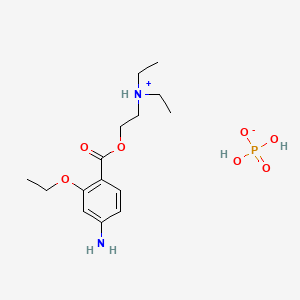

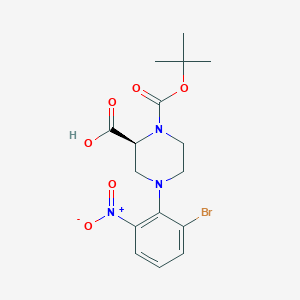
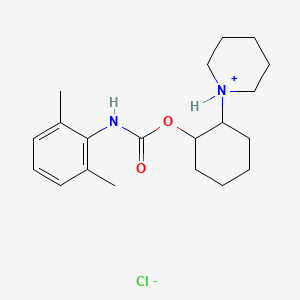

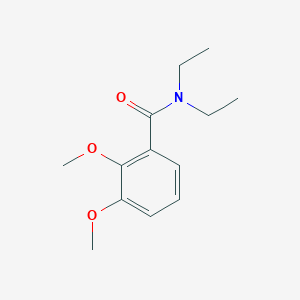
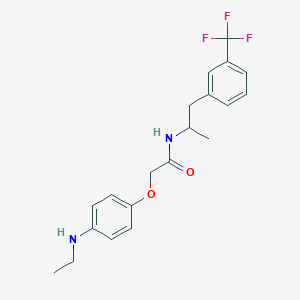
![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)

